

Reproducibility of Pharmacokinetic Parameters using Infigratinib-d3: A Comparative Guide

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Compound of Interest

Compound Name: *Infigratinib-d3*

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This guide provides a comparative analysis of bioanalytical methods for the quantification of Infigratinib, with a focus on the use of deuterated internal standards like **Infigratinib-d3** for enhancing the reproducibility of pharmacokinetic parameters. The data presented is compiled from various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Superior Reproducibility with Deuterated Internal Standards

In the realm of pharmacokinetic studies, the use of a stable isotope-labeled internal standard, such as **Infigratinib-d3**, is the gold standard for ensuring the highest level of accuracy and precision. The co-elution of the analyte and its deuterated counterpart minimizes variations arising from sample preparation, matrix effects, and instrument response, leading to highly reproducible results.

One key study highlights the use of a deuterated internal standard (D8-BGJ398, an eightfold deuterated Infigratinib) for the pharmacokinetic analysis of Infigratinib and its active metabolites

in human plasma. The validation data from this study demonstrates excellent reproducibility.[1]

Comparative Analysis of Bioanalytical Methods

While data directly comparing **Infigratinib-d3** with other internal standards is not extensively published, we can objectively assess the performance of various validated methods by comparing their reported validation parameters. The following tables summarize the performance characteristics of different LC-MS/MS methods for Infigratinib quantification, utilizing both deuterated and non-deuterated internal standards.

Table 1: Method Validation Parameters with Deuterated Internal Standard (Infigratinib-d8)

Parameter	Result	Citation
Internal Standard	D8-BGJ398 (Infigratinib-d8)	[1]
Linear Range	0.2 - 200 ng/mL	[1]
Intra-assay Precision (%CV)	≤14.3%	[1]
Inter-assay Precision (%CV)	≤10.0%	[1]
Intra-assay Accuracy	-9.8% to 4.0%	[1]
Inter-assay Accuracy	-5.0% to 2.5%	[1]
Recovery	79.9% - 94.2%	[1]

Table 2: Method Validation Parameters with Other Internal Standards

Parameter	Duvelisib	Dasatinib	Imatinib	Derazantinib
Linear Range	5 - 500 ng/mL[2] [3]	1 - 1640 ng/mL[4]	1 - 1200 ng/mL[5]	2 - 600 ng/mL[6] [7][8]
Precision (%CV)	Within 7.3% (Inter & Intra-day)[2][3]	≤0.62% (Retention Time)	1.88% to 5.93% (Inter & Intra-day)[5]	< 11.8% (Inter & Intra-day)[6][7][8]
Accuracy	Within 7.3% (Inter & Intra-day)[2][3]	96.34% - 100.76%	-	2.2% to 11.4% (Inter & Intra-day)[6][7][8]
Recovery	-	96.36% - 98.14% [4]	93.27% - 97.24% [5]	Within acceptable limits
Matrix Effect (%CV)	0.70% - 1.64%[2]	-	3.61% - 4.95%[5]	Within acceptable limits

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing experimental outcomes. Below are summaries of the experimental protocols from the cited studies.

Method Using Deuterated Internal Standard (Infigratinib-d8)

- Sample Preparation: Not detailed in the abstract.
- Chromatography: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
- Internal Standard: D8-BGJ398 (Infigratinib-d8).
- Quantification: Multiple reaction monitoring (MRM) was used to monitor the analyte and its internal standard.[1]

Method Using Duvelisib as Internal Standard

- Sample Preparation: Liquid-liquid extraction (LLE).[2]
- Chromatography: Phenomenex SB-C18 column (250 x 4.6 mm, 5 μ m) with a mobile phase of acetonitrile and 0.1% v/v formic acid in water (80:20).[2][9]
- Flow Rate: 0.9 mL/min.[2][9]
- Internal Standard: Duvelisib.[2][3]
- Retention Times: Infigratinib (5.12 min) and IS (3.31 min).[2][9]

Method Using Dasatinib as Internal Standard

- Sample Preparation: Not detailed in the abstract.
- Chromatography: Orosil C18 column (150 x 4.6 mm, 3 μ m).[4]
- Flow Rate: 0.8 mL/minute.[4]
- Internal Standard: Dasatinib.[4]

Method Using Imatinib as Internal Standard

- Sample Preparation: Not detailed in the abstract.
- Chromatography: Phenomenex C18 column (50 mm x 2.6 mm, 3 μ m) with a mobile phase of 0.1% HCOOH, methyl alcohol, and acetonitrile (10:10:80).[5]
- Flow Rate: 0.50 ml/min.[5]
- Internal Standard: Imatinib.[5]
- Quantification: Monitoring transitions of m/z 560.19/189.13 for Infigratinib and 494.5 \rightarrow 394.5 for Imatinib.[5]

Method Using Derazantinib as Internal Standard

- Sample Preparation: Protein precipitation with acetonitrile.[6][7][8]

- Chromatography: Waters Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm) with a gradient elution of 0.1% formic acid aqueous solution and acetonitrile.[6][7][8]
- Flow Rate: 0.30 mL/min.[6][7][8]
- Internal Standard: Derazantinib.[6][7][8]
- Quantification: Ion transitions of m/z 599.88 → 313.10 for Infigratinib and m/z 468.96 → 382.00 for the IS.[6][7][8]

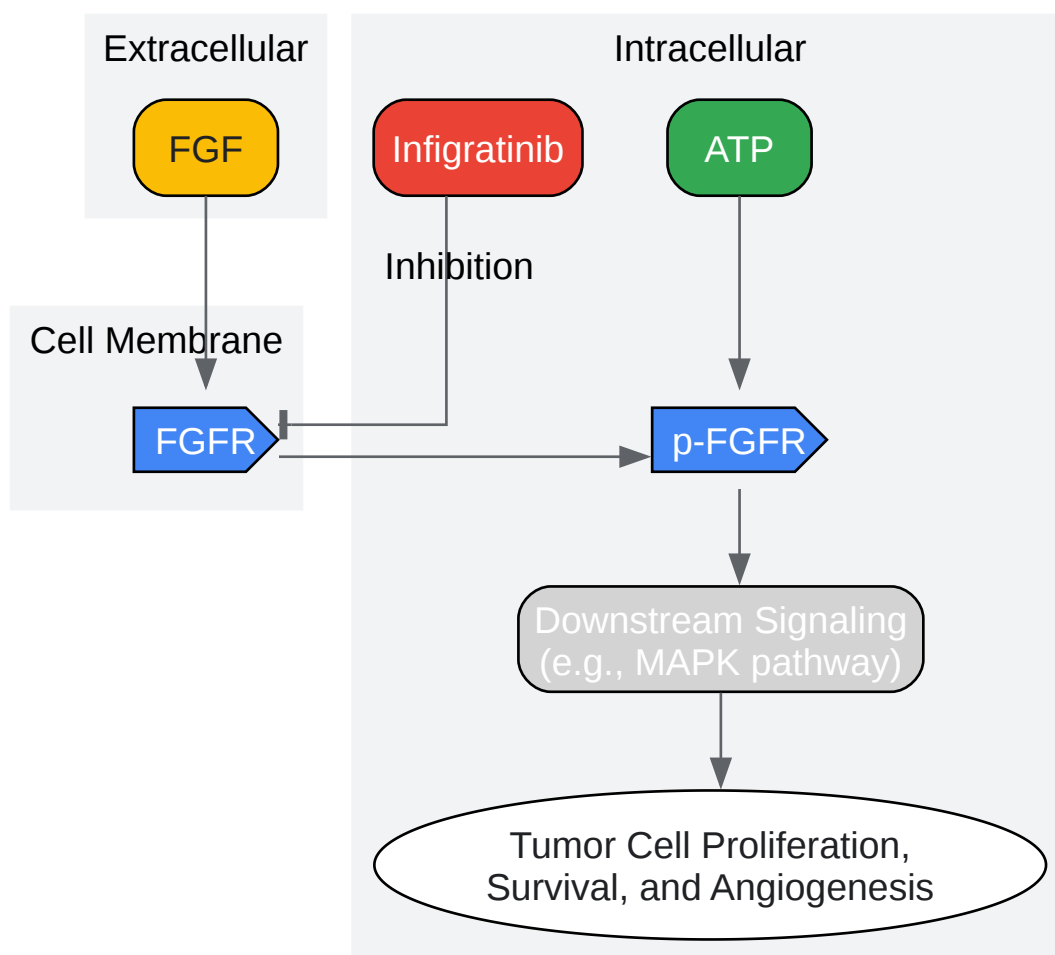
Visualizing Experimental Workflows and Signaling Pathways

To further clarify the methodologies and the biological context of Infigratinib, the following diagrams are provided.



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Caption: A generalized workflow for the bioanalysis of Infigratinib.



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Caption: Infigratinib inhibits FGFR signaling to block tumor growth.

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References

- 1. Pharmacokinetics of infigratinib and its active metabolites in Chinese patients with advanced gastric cancer harboring FGFR2 gene amplification - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. [researchgate.net](https://www.researchgate.net/) [[researchgate.net](https://www.researchgate.net/)]

- [3. LC-MS/MS method for the quantification of the anti-cancer agent infgratinib: Application for estimation of metabolic stability in human liver microsomes - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. japsonline.com \[japsonline.com\]](#)
- [5. researchgate.net \[researchgate.net\]](#)
- [6. Establishment and validation of a UPLC-MS/MS bioassay for the quantification of infgratinib in rat plasma - Arabian Journal of Chemistry \[arabjchem.org\]](#)
- [7. arabjchem.org \[arabjchem.org\]](#)
- [8. researchgate.net \[researchgate.net\]](#)
- [9. ijpsdronline.com \[ijpsdronline.com\]](#)
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